An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate
An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane Hemioxalate
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic systems, in particular, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to improved target affinity and metabolic stability.[1][2] Among these, 2,8-Dioxa-5-azaspiro[3.5]nonane stands out as a compelling heterocyclic building block. This guide provides an in-depth technical overview of the core physicochemical properties of its hemioxalate salt, a form often utilized for its improved crystallinity and handling characteristics.
This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a practical framework for understanding and experimentally determining the key physicochemical parameters that govern the behavior of this compound in a pharmaceutical context. The causality behind experimental choices and the importance of each property in the drug discovery and development workflow are emphasized throughout.
Molecular Identity and Structure
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is the salt formed between two molecules of the parent spirocycle, 2,8-Dioxa-5-azaspiro[3.5]nonane, and one molecule of oxalic acid. This 2:1 stoichiometry is crucial for accurate molecular weight calculations and interpretation of analytical data.
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IUPAC Name: bis(2,8-dioxa-5-azaspiro[3.5]nonane);oxalic acid
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Molecular Formula: C₁₄H₂₄N₂O₈
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Molecular Weight: 348.35 g/mol
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CAS Number: 1523571-80-3
The spirocyclic core features a unique fusion of an oxetane and a morpholine-like ring, sharing a single carbon atom. This arrangement imparts a distinct three-dimensional geometry, a desirable trait for exploring complex biological targets.
Core Physicochemical Properties: A Tabulated Summary
Quantitative data, whether experimentally determined or computationally predicted, is the cornerstone of physicochemical characterization. The following tables summarize the available computed data for 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate and its parent free base, alongside a structurally similar compound for comparative analysis.
Table 1: Computed Physicochemical Properties
| Property | 2,8-Dioxa-5-azaspiro[3.5]nonane (Free Base) | 2,8-Doxa-5-azaspiro[3.5]nonane Hemioxalate | 2-Oxa-5-azaspiro[3.5]nonane (Analog) |
| Molecular Formula | C₆H₁₁NO₂ | C₁₄H₂₄N₂O₈ | C₇H₁₃NO |
| Molecular Weight | 129.16 g/mol | 348.35 g/mol [3] | 127.18 g/mol [4] |
| XlogP3 (Predicted) | -1.1[5] | N/A (as salt) | 0.2[4] |
| Topological Polar Surface Area (TPSA) | 30.6 Ų | 141 Ų (for the two bases and acid) | 21.3 Ų[4] |
| Hydrogen Bond Donors | 1 | 4 | 1 |
| Hydrogen Bond Acceptors | 3 | 8 | 2 |
| Rotatable Bond Count | 0 | 2 | 0 |
Note: Properties for the hemioxalate salt are considered for the entire complex. XlogP is not applicable for salts in its standard definition.
Experimental Determination of Key Physicochemical Parameters
While computational models provide valuable initial estimates, experimental determination of physicochemical properties is indispensable for accurate drug development decisions. The following sections detail robust, self-validating protocols for measuring the aqueous solubility, pKa, and lipophilicity of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate.
Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a salt, solubility can be pH-dependent. The "shake-flask" method is a gold-standard technique for determining thermodynamic equilibrium solubility.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
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Preparation of Buffers: Prepare a series of aqueous buffers at various pH values relevant to the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
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Sample Preparation: Add an excess amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate to vials containing each buffer. The excess solid should be clearly visible.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
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Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calibration: Prepare a standard curve of the compound in a suitable solvent to accurately quantify the concentrations in the buffered samples.
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Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.
Caption: Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
Causality: The pKa of the secondary amine in the spirocyclic core dictates the compound's ionization state at different physiological pH values. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a direct and reliable method for pKa determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
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Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).
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Sample Preparation: Accurately weigh and dissolve a known amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate in a known volume of deionized water or a co-solvent system if solubility is limited. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a magnetic stirrer for continuous mixing and purge the solution with nitrogen to eliminate dissolved carbon dioxide.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine, followed by back-titration with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at which the amine is 50% ionized. The presence of the oxalate will also be observed in the titration curve.
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Validation: Perform the titration in triplicate to ensure reproducibility.
Caption: Potentiometric Titration Workflow for pKa Determination.
Lipophilicity (LogP / LogD)
Causality: Lipophilicity is a key factor in determining a drug's ability to cross cell membranes, its distribution in the body, and its potential for off-target effects. For an ionizable compound like 2,8-Dioxa-5-azaspiro[3.5]nonane, the distribution coefficient (LogD) at a specific pH is more relevant than the partition coefficient (LogP) of the neutral species.
Experimental Protocol: Shake-Flask Method for LogD Determination
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Phase Preparation: Prepare a pH 7.4 buffer and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This pre-equilibration is crucial for accurate results.
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Sample Preparation: Dissolve a known amount of 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate in the pre-saturated pH 7.4 buffer.
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Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the phases to separate completely. Centrifugation can aid in clear phase separation.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
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Calculation: Calculate LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
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Validation: Repeat the experiment at different initial concentrations to ensure the LogD value is independent of concentration.
Caption: Shake-Flask Workflow for LogD Determination.
Chemical Stability and Potential Degradation Pathways
The stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life. For 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, potential degradation pathways should be considered under various stress conditions (e.g., pH, temperature, light, and oxidative stress).
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Amine Oxalate Stability: Amine oxalate salts are generally crystalline and stable solids. However, in solution, the equilibrium between the salt and its constituent free base and acid can be influenced by pH and the presence of other ions. Strong acidic or basic conditions could lead to the dissociation of the salt.
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Spirocyclic Ether Moiety: The ether linkages within the spirocyclic structure are generally stable. However, under harsh acidic conditions, protonation of the ether oxygen could potentially lead to ring-opening reactions, although this would likely require forcing conditions.
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Oxidative Stability: The secondary amine is a potential site for oxidation. Exposure to strong oxidizing agents or conditions that promote auto-oxidation could lead to the formation of N-oxides or other degradation products.
A comprehensive stability study would involve subjecting the compound to forced degradation conditions and using a stability-indicating analytical method (e.g., HPLC with photodiode array and mass spectrometric detection) to separate and identify any degradation products.
Relevance in Drug Development and Toxicology
The unique three-dimensional structure of azaspirocycles like 2,8-Dioxa-5-azaspiro[3.5]nonane makes them valuable scaffolds in drug discovery.[6] They can serve as bioisosteres for more common heterocycles like piperidine, potentially offering improved metabolic stability and aqueous solubility.[2] The introduction of sp³-rich centers is a well-established strategy to "escape from flatland" and improve the developability of drug candidates.
A thorough toxicological assessment is a non-negotiable aspect of drug development.[7][8] For 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate, early in vitro and in silico toxicity profiling would be essential. The oxalate component itself is a known nephrotoxin at high concentrations due to the formation of calcium oxalate crystals.[4] Therefore, the overall safety profile of the hemioxalate salt would need to be carefully evaluated in preclinical studies.[9]
Conclusion
2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate is a promising building block for the design of novel therapeutics. A comprehensive understanding of its physicochemical properties is fundamental to its successful application. This guide has provided a framework for this understanding, detailing not only the known computed properties but also robust experimental protocols for the determination of its aqueous solubility, pKa, and lipophilicity. By applying these methodologies and considering the potential stability and toxicological aspects, researchers can effectively harness the potential of this unique spirocyclic scaffold in the pursuit of new and improved medicines.
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